

Solubility Profile of 2,4-Dihydroxybenzophenone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2,4-Dihydroxybenzophenone**

Cat. No.: **B1670367**

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Abstract

2,4-Dihydroxybenzophenone (DHBP), also known as Benzophenone-1, is a critical ultraviolet (UV) absorbing agent extensively used across the pharmaceutical, cosmetic, and polymer industries to prevent photodegradation.[1][2][3] Its efficacy and incorporation into various formulations are fundamentally governed by its solubility characteristics in different solvent systems. A thorough understanding of its solubility is paramount for optimizing formulation development, ensuring product stability, and controlling manufacturing processes such as crystallization and purification. This technical guide provides a detailed analysis of the solubility of **2,4-Dihydroxybenzophenone** in a range of organic solvents, grounded in its physicochemical properties, and presents a robust experimental protocol for its empirical determination.

Introduction: The Significance of 2,4-Dihydroxybenzophenone and Its Solubility

2,4-Dihydroxybenzophenone (CAS: 131-56-6, Molecular Formula: C₁₃H₁₀O₃) is a member of the benzophenone family, renowned for its ability to absorb UV radiation in the 290-400 nm range.[1][3] This property makes it an invaluable additive in sunscreens, plastics, coatings, and adhesives, where it protects the product and the end-user from the damaging effects of sunlight.[1][2]

The successful formulation of any product containing DHBP hinges on the ability to dissolve it effectively in a suitable solvent vehicle. Poor solubility can lead to a host of issues, including:

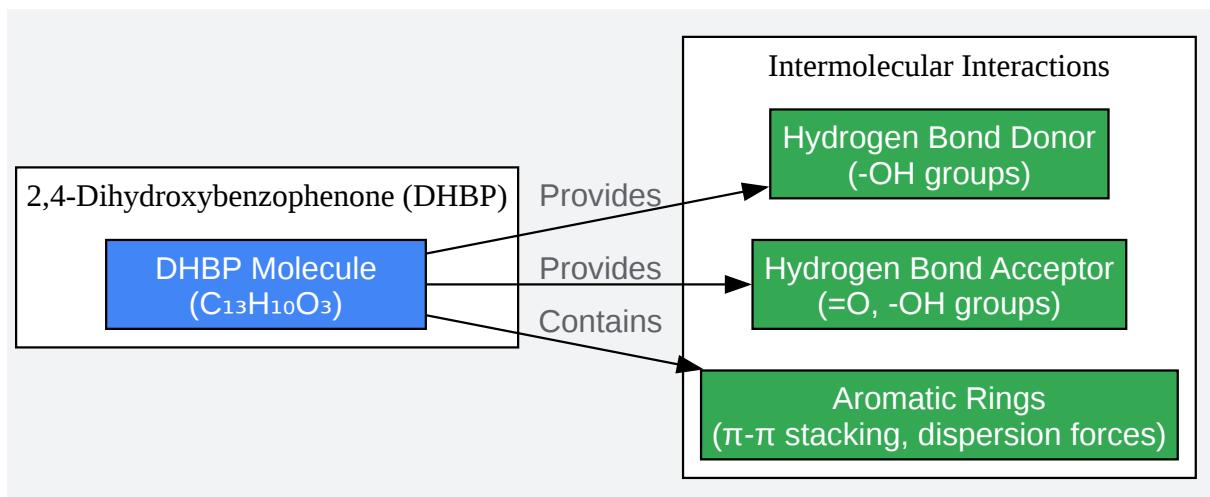
- Inhomogeneous Distribution: Inadequate dissolution results in non-uniform protection against UV radiation.
- Crystallization: Changes in temperature or solvent composition can cause the compound to precipitate out of the solution, compromising product aesthetics, stability, and performance.
- Manufacturing Inefficiencies: Understanding solubility limits is crucial for designing efficient extraction, purification, and crystallization processes.

This guide delves into the molecular characteristics that dictate DHBP's solubility and provides both qualitative and quantitative data to aid researchers in solvent selection and formulation design.

Physicochemical Properties Governing Solubility

The solubility behavior of **2,4-Dihydroxybenzophenone** is a direct consequence of its molecular structure. Key properties include:

- Molecular Structure: DHBP possesses a unique bifunctional structure, combining a nonpolar diaryl ketone backbone with a polar resorcinol moiety containing two hydroxyl groups.[1][4] This duality allows it to interact with a wide spectrum of solvents.
- Hydrogen Bonding: The two hydroxyl (-OH) groups on the resorcinol ring are potent hydrogen bond donors. The carbonyl (=O) group and the oxygen atoms of the hydroxyl groups act as hydrogen bond acceptors.[4] This capacity for strong hydrogen bonding is the primary driver of its solubility in polar protic solvents.
- Polarity and Lipophilicity: With a molecular weight of 214.22 g/mol and an estimated LogP (octanol-water partition coefficient) of 2.96, DHBP is classified as a lipophilic compound, indicating a general preference for organic, nonpolar environments over water.[5]



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Caption: Key molecular features of DHBP driving its solubility.

Quantitative and Qualitative Solubility Data

The solubility of **2,4-Dihydroxybenzophenone** varies significantly with the nature of the solvent. It is generally described as soluble in most organic solvents but practically insoluble in water.^{[6][7]} The following table summarizes available solubility data.

Solvent Class	Solvent	Solubility Description	Quantitative Data (g/100g solvent @ 25°C)	Citation(s)
Water	Water	Insoluble / Practically Insoluble	~0.024 (estimated)	[5][6][7]
Alcohols (Polar Protic)	Ethanol (95%)	Soluble / Easily Soluble	5.8	[5][6][7]
Methanol	Soluble	Not specified	[5][6][7]	
Ketones (Polar Aprotic)	Acetone	Soluble	Not specified	[5][6][7]
Methyl Ethyl Ketone	Soluble	Not specified	[5][7]	
Esters (Polar Aprotic)	Ethyl Acetate	Soluble	Not specified	[5][6]
Aromatic Hydrocarbons	Benzene	Soluble (slightly soluble in cold benzene)	56.2	[1][5][6]
Styrene	Soluble	51.2	[6]	
Halogenated Hydrocarbons	Carbon Tetrachloride	Soluble	34.5	[6]
Aliphatic Hydrocarbons	n-Hexane	Sparingly Soluble	4.3	[6]
Carboxylic Acids	Glacial Acetic Acid	Easily Soluble	Not specified	[5][6][7]

Discussion: The Causality of Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for understanding the data presented above.

- Polar Protic Solvents (e.g., Ethanol, Methanol): The high solubility in these solvents is a direct result of strong and favorable hydrogen bonding. The solvent's -OH groups can interact with both the -OH (as acceptor) and =O (as acceptor) groups of DHBP, while the DHBP's -OH groups (as donors) interact with the solvent's oxygen atoms.[4][8]
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are effective acceptors. They readily engage in dipole-dipole interactions with the polar carbonyl and hydroxyl moieties of DHBP, leading to good solubility.
- Nonpolar Aromatic Solvents (e.g., Benzene): The remarkably high solubility in benzene is driven by favorable London dispersion forces and potential π - π stacking between the aromatic rings of the solvent and the two phenyl rings of the DHBP molecule.[9]
- Nonpolar Aliphatic Solvents (e.g., n-Hexane): The significantly lower solubility in hexane highlights the importance of specific interactions. The energy required to break the crystal lattice of solid DHBP is not sufficiently compensated by the weak London dispersion forces formed with the aliphatic solvent, resulting in poor solubility.
- Water: DHBP is practically insoluble in water despite its ability to form hydrogen bonds. The large, nonpolar diaryl ketone portion of the molecule is highly hydrophobic. Forcing this nonpolar section into the highly structured hydrogen-bonded network of water is thermodynamically unfavorable, leading to very low solubility.[9]

Experimental Protocol: Determination of Equilibrium Solubility

To ensure accuracy and reproducibility in research and development, a standardized protocol for determining solubility is essential. The isothermal equilibrium method is a gold standard for this purpose.

Objective: To determine the saturation solubility of **2,4-Dihydroxybenzophenone** in a given organic solvent at a specified temperature.

Pillar of Trustworthiness: This protocol is a self-validating system. By ensuring an excess of solid solute and allowing sufficient time for equilibrium, the resulting supernatant concentration represents the true thermodynamic solubility limit under the specified conditions.

Materials and Equipment

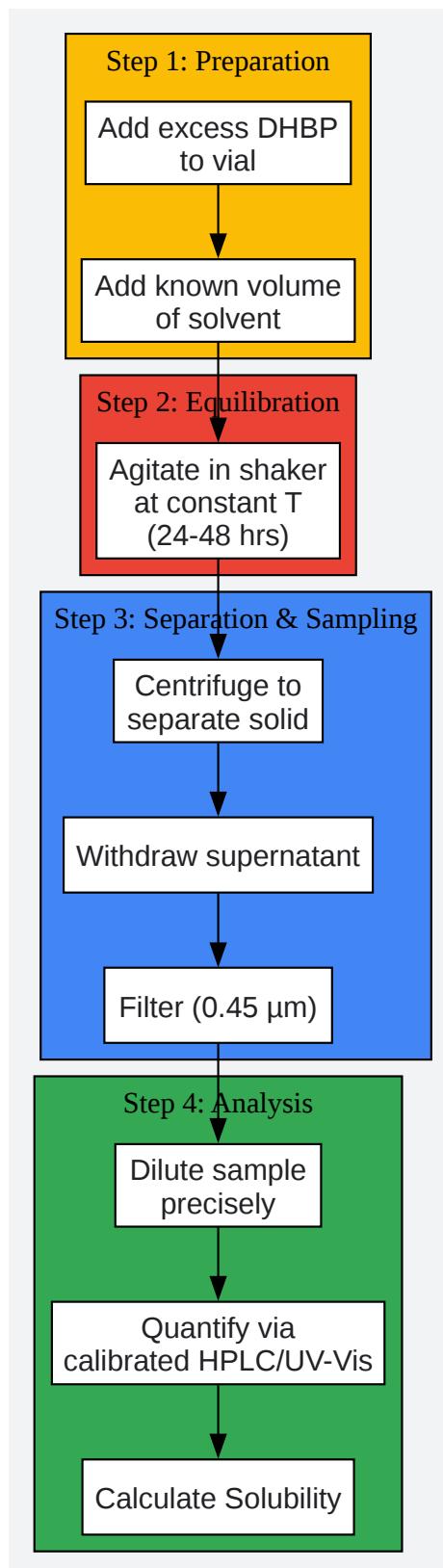
- **2,4-Dihydroxybenzophenone** (purity \geq 99%)
- HPLC-grade organic solvents
- Analytical balance (± 0.1 mg)
- Thermostatically controlled orbital shaker or water bath
- High-speed centrifuge
- Calibrated volumetric flasks and pipettes
- Syringe filters (0.45 μm , solvent-compatible, e.g., PTFE)
- HPLC system with a UV detector and a C18 column, or a UV-Vis Spectrophotometer.[\[10\]](#)

Step-by-Step Methodology

- Preparation: Add an excess amount of solid **2,4-Dihydroxybenzophenone** to a series of screw-capped glass vials. Causality: Using an excess ensures that the solution will become saturated and that a solid phase remains, which is the definition of an equilibrium state.
- Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.
- Equilibration: Place the sealed vials in the thermostatically controlled shaker set to the target temperature (e.g., 25°C). Agitate the vials for a minimum of 24-48 hours. Causality: This extended period of agitation at a constant temperature is critical to allow the dissolution process to reach thermodynamic equilibrium.
- Phase Separation: After equilibration, remove the vials and immediately centrifuge them at high speed (e.g., 5000 rpm for 15 minutes) while maintaining the temperature. Causality: Centrifugation rapidly separates the excess solid from the saturated liquid phase without altering the equilibrium by temperature fluctuation.
- Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.45 μm syringe filter into a

pre-weighed volumetric flask. Dilute with a suitable solvent to a concentration within the analytical instrument's linear range. Causality: Filtering removes any suspended microcrystals, preventing artificially high results. A known dilution factor is essential for back-calculating the original concentration.

- Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method.
 - HPLC Method: A typical method involves a C18 column with a mobile phase of methanol and water (e.g., 75:25 v/v), with UV detection at approximately 290 nm.[11][12]
 - Calibration: Prepare a series of standard solutions of known concentration to create a calibration curve (Peak Area vs. Concentration). The R^2 value should be >0.999 .[10]
- Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the solubility of **2,4-Dihydroxybenzophenone** in the original solvent, typically expressed in mg/mL or g/100g .

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Caption: Workflow for the isothermal equilibrium solubility method.

Conclusion

The solubility of **2,4-Dihydroxybenzophenone** is a multifaceted characteristic governed by a delicate balance of hydrogen bonding, polarity, and van der Waals forces. Its strong performance in polar and aromatic organic solvents is contrasted by its poor solubility in water and aliphatic hydrocarbons. This behavior is directly predictable from its molecular structure, which combines polar hydroxyl groups with nonpolar aromatic rings. For professionals in research and formulation, a deep understanding of these principles, coupled with rigorous experimental determination as outlined in this guide, is essential for leveraging the full potential of this vital UV absorber.

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